(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Description
(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with an isobutyl group at position 1 and a hydroxymethyl (-CH2OH) group at position 5. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric bulk from the isobutyl substituent.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanol |
InChI |
InChI=1S/C10H15N3O/c1-8(2)6-12-3-4-13-10(12)5-9(7-14)11-13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
OLBKCSIMANSQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyrazole rings. For instance, the reaction might involve the use of amines, aldehydes, and nitriles under catalytic conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted imidazo[1,2-b]pyrazoles .
Scientific Research Applications
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The imidazo[1,2-b]pyrazole scaffold allows for diverse substitutions, influencing solubility, stability, and biological interactions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
The hydroxymethyl group (-CH2OH) enhances hydrophilicity relative to carboxamide (9d) or ketone (9g) substituents, which may improve aqueous solubility .
Synthetic Efficiency :
- Carboxamide derivatives (e.g., 9d) are synthesized with moderate yields (~52%) via condensation and chromatography , suggesting that introducing polar groups at position 6 is synthetically feasible.
Core Modifications: Replacing the pyrazole core with pyridazine (as in imidazo[1,2-b]pyridazin-6-ylmethanol ) reduces molecular weight but alters electronic properties due to the nitrogen-rich pyridazine ring.
Stability and Handling Considerations
- The hydroxymethyl group in the target compound may confer sensitivity to oxidation, necessitating storage under inert conditions. This contrasts with morpholino derivatives (9g), where the ketone group is less reactive .
- Cyclopentyl-substituted analogs (e.g., ) may exhibit better metabolic stability due to reduced steric strain compared to isobutyl groups.
Biological Activity
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Structural Characteristics
The compound features an imidazo[1,2-b]pyrazole core, characterized by a bicyclic structure that integrates both imidazole and pyrazole rings. The presence of an isobutyl group at the first position and a hydroxymethyl group at the sixth position enhances its solubility and bioavailability, potentially leading to improved therapeutic profiles compared to other similar compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole scaffold. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies indicated that compounds similar to this compound exhibited IC50 values ranging from 30 to 50 μg/mL against these cell lines, suggesting a potent anticancer effect .
| Cell Line | IC50 Value (μg/mL) | Activity |
|---|---|---|
| MDA-MB-231 | 38.44 | Antiproliferative |
| HepG2 | 54.25 | Antiproliferative |
| A549 (Lung) | 31.4 | Antiproliferative |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Compounds within this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.
Recent findings indicate that certain derivatives demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, making them competitive with established anti-inflammatory drugs like diclofenac .
The mechanisms underlying the biological activity of this compound involve its interaction with specific molecular targets:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as COX-2, inhibiting prostaglandin synthesis.
- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells through modulation of signaling pathways associated with proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-b]pyrazole derivatives in various therapeutic contexts:
- Study on HepG2 Cells : A derivative showed a mean growth inhibition percentage of 54.25%, indicating significant anticancer potential while exhibiting minimal toxicity to normal fibroblasts .
- In Vivo Models : Research involving animal models demonstrated that compounds similar to this compound exhibited reduced inflammation in carrageenan-induced edema models, supporting its anti-inflammatory claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
